molecular formula C18H22Cl2N2O2S B3182167 3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride

3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride

Cat. No.: B3182167
M. Wt: 401.3 g/mol
InChI Key: FNHCUCJBABESJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDN-192960 (hydrochloride) is a potent and selective inhibitor of haspin protein kinase and dual-specificity tyrosine-phosphorylation regulated kinase 2 (DYRK2). It has IC50 values of 10 nM and 48 nM, respectively . This compound is primarily used in scientific research for its ability to inhibit these kinases, which play crucial roles in cell cycle regulation and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDN-192960 (hydrochloride) involves several steps, starting with the preparation of the acridine core structure. The key steps include:

    Formation of the acridine core: This involves the reaction of 2,7-dimethoxyacridine with appropriate thiol reagents to form the thioether linkage.

    Amination: The thioether is then reacted with 1-propanamine to introduce the amine group.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of LDN-192960 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:

    Reaction temperature and time: Optimizing these parameters to ensure complete conversion of reactants.

    Purification: Using techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

LDN-192960 (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether linkage to a thiol group.

    Substitution: The acridine core can undergo substitution reactions, particularly at the methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

LDN-192960 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study kinase inhibition and its effects on various biochemical pathways.

    Biology: Employed in cell biology to investigate the role of haspin and DYRK2 in cell cycle regulation and mitosis.

    Medicine: Potential therapeutic applications in cancer research due to its ability to inhibit kinases involved in cell proliferation.

    Industry: Utilized in the development of kinase inhibitors and other bioactive compounds.

Mechanism of Action

LDN-192960 (hydrochloride) exerts its effects by inhibiting haspin and DYRK2 kinases. These kinases are involved in the regulation of the cell cycle and mitosis. The compound binds to the active site of these kinases, preventing their phosphorylation activity. This inhibition leads to disruptions in cell cycle progression and can induce cell cycle arrest or apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    DYRK1A inhibitors: Compounds like harmine and INDY.

    CLK1 inhibitors: Compounds such as TG003.

    PIM1 inhibitors: Compounds like SGI-1776.

Uniqueness

LDN-192960 (hydrochloride) is unique due to its dual inhibition of haspin and DYRK2, which are not commonly targeted together by other inhibitors. This dual inhibition provides a broader scope of action and potential therapeutic applications, particularly in cancer research where both kinases play significant roles .

Properties

IUPAC Name

3-(2,7-dimethoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S.2ClH/c1-21-12-4-6-16-14(10-12)18(23-9-3-8-19)15-11-13(22-2)5-7-17(15)20-16;;/h4-7,10-11H,3,8-9,19H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHCUCJBABESJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Reactant of Route 2
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Reactant of Route 3
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Reactant of Route 4
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride
Reactant of Route 6
3-(2,7-Dimethoxy-acridin-9-ylsulfanyl)-propylamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.